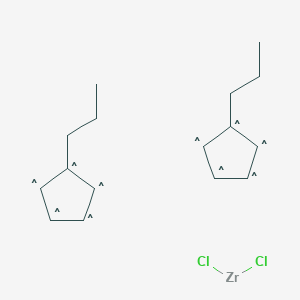
Bis(N-propylcyclopentadienyl)zirconiumdichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(N-propylcyclopentadienyl)zirconium dichloride is an organometallic compound with the chemical formula [C5H5C3H6CH(CH3)C5H4]2ZrCl2 . This compound is known for its colorless or light yellow crystalline appearance and is soluble in organic solvents such as benzene, toluene, and chlorinated hydrocarbons . It is commonly used in organic synthetic chemistry and catalytic reactions .
Preparation Methods
Bis(N-propylcyclopentadienyl)zirconium dichloride can be synthesized through the reaction of zirconium chloride with N-propylcyclopentadiene . The reaction typically involves the following steps:
Reaction of zirconium chloride with N-propylcyclopentadiene: This reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Chemical Reactions Analysis
Bis(N-propylcyclopentadienyl)zirconium dichloride undergoes various types of chemical reactions, including:
Catalytic Reactions: It acts as a catalyst in the formation of carbon-carbon bonds, such as in olefin polymerization and embedding reactions.
Olefin Polymerization: The compound exhibits good activity and selectivity in the polymerization of olefins, leading to the formation of high molecular weight polymers like polypropylene and polyisoprene.
Embedding Reactions: It can catalyze embedding reactions, participating in the conversion of heterocyclic compounds.
Scientific Research Applications
Bis(N-propylcyclopentadienyl)zirconium dichloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which bis(N-propylcyclopentadienyl)zirconium dichloride exerts its effects involves its role as a catalyst in various chemical reactions. The compound facilitates the formation of carbon-carbon bonds by coordinating with the reactants and lowering the activation energy required for the reaction . This coordination often involves the zirconium center interacting with the reactants, enabling efficient and selective transformations .
Comparison with Similar Compounds
Bis(N-propylcyclopentadienyl)zirconium dichloride can be compared with other similar compounds, such as:
Bis(cyclopentadienyl)zirconium dichloride: This compound is also used as a catalyst in organic synthesis and polymerization reactions.
Bis(isopropylcyclopentadienyl)zirconium dichloride: Similar to bis(N-propylcyclopentadienyl)zirconium dichloride, it is used in catalytic applications and has comparable properties.
Bis(butylcyclopentadienyl)zirconium dichloride: This compound is another variant with similar catalytic properties and applications.
Each of these compounds has unique substituents on the cyclopentadienyl rings, which can influence their reactivity and selectivity in different reactions.
Properties
Molecular Formula |
C16H22Cl2Zr |
|---|---|
Molecular Weight |
376.5 g/mol |
InChI |
InChI=1S/2C8H11.2ClH.Zr/c2*1-2-5-8-6-3-4-7-8;;;/h2*3-4,6-7H,2,5H2,1H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
OAGXCGFJNYFZDE-UHFFFAOYSA-L |
Canonical SMILES |
CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



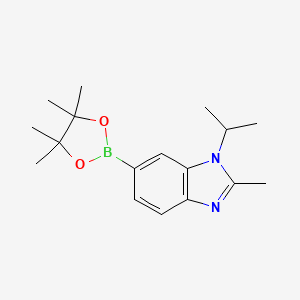
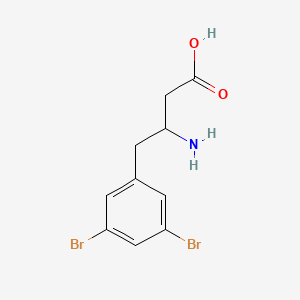
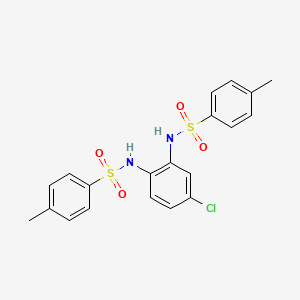
![Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate](/img/structure/B12278284.png)

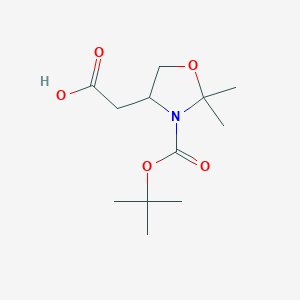
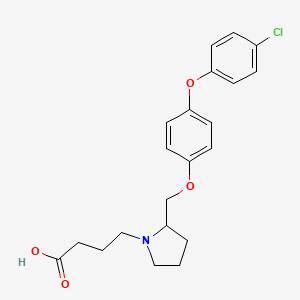
![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12278310.png)
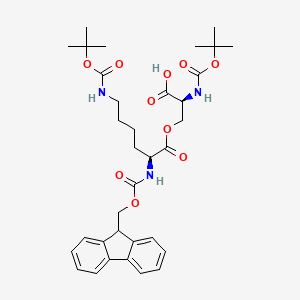
![1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate]](/img/structure/B12278323.png)


![1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12278343.png)
